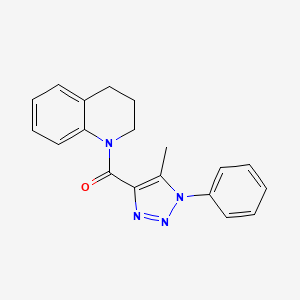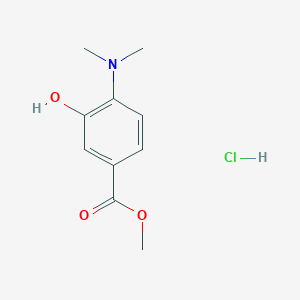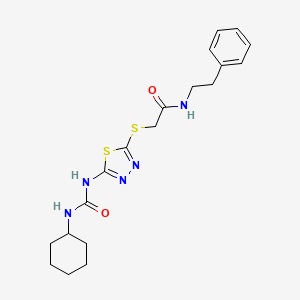![molecular formula C18H12ClN3OS2 B2642045 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895022-13-6](/img/structure/B2642045.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H12ClN3OS2 and its molecular weight is 385.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that has been investigated for its potential in synthesizing various heterocyclic compounds. The compound's structural versatility allows it to participate in reactions leading to the formation of different derivatives, which could be of interest in developing new materials or drugs.
For instance, research on related thiophene derivatives has shown their utility in creating thieno[2,3-d]pyrimidine derivatives through reactions with formamide, phenyl isothiocyanate, and other reagents. Such derivatives are significant in medicinal chemistry and materials science due to their unique chemical properties (F. M. Abdelrazek, A. Mohamed, A. N. Elsayed, 2008).
Additionally, the structural manipulation of thiophene-based compounds to yield substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones has been explored. These compounds have potential applications in developing new chemical entities with desired biological or physical properties (M. Sedlák, Pavel Drabina, Václav Lánský, J. Svoboda, 2008).
Potential Biological Activity
Thiophene derivatives have been extensively studied for their biological activities. The synthesis of new 1,2,3,4‐tetrahydropyrimidine‐2‐thione and their derivatives, based on thiophene carboxamide intermediates, indicates potential applications in developing new therapeutic agents. These compounds could serve as a foundation for the synthesis of molecules with antibacterial, antifungal, or anticancer activities (A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013).
Another study focused on a novel thiourea derivative, including thiophene-2-carboxamide, which was explored for its thermal, electrochemical behavior, and biological activities, including antioxidant and antitumor properties. This highlights the compound's potential in contributing to the development of new drugs with enhanced efficacy and safety profiles (T. Yeşilkaynak, Harun Muslu, C. Özpınar, F. Emen, R. E. Demirdöğen, N. Külcü, 2017).
Antimicrobial and Anticancer Investigations
The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives based on thiophene-2-carboxamide and their evaluation for anticancer activity demonstrates the compound's relevance in drug discovery, particularly in searching for novel anticancer agents (A. Atta, E. Abdel‐Latif, 2021).
Moreover, the preparation of thiophene-substituted carbamates, ureas, semicarbazides, and pyrazoles and their assessment for antimicrobial and analgesic activities further showcase the compound's potential in developing new therapeutic agents with diverse pharmacological properties (T. S. Kumara, K. Mahadevan, H. N. Harishkumar, B. Padmashali, G. Naganagowda, 2009).
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMUDMBXDAOAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2641962.png)
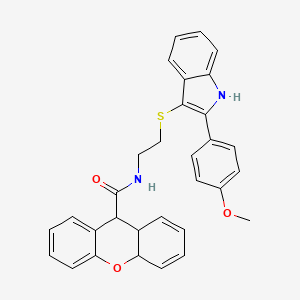
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)
![1-methyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2641965.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)
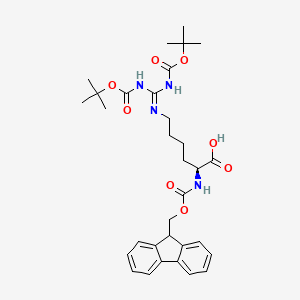

![2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2641975.png)
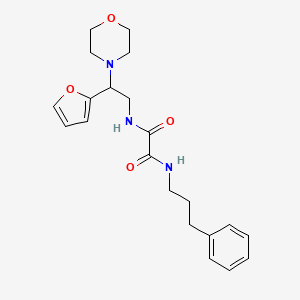
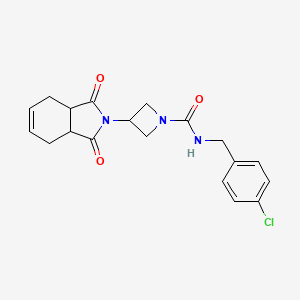
![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)
